molecular formula C12H11Cl5O B14508785 Ether, cyclohexyl pentachlorophenyl CAS No. 64436-33-5

Ether, cyclohexyl pentachlorophenyl

Cat. No.: B14508785
CAS No.: 64436-33-5
M. Wt: 348.5 g/mol
InChI Key: OGKJBDGAGLOKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ether, cyclohexyl pentachlorophenyl, is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular ether features a cyclohexyl group and a pentachlorophenyl group, making it a unique compound with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing ethers is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For Ether, cyclohexyl pentachlorophenyl, the synthesis would involve the reaction of cyclohexanol with pentachlorophenyl chloride in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .

Industrial Production Methods

Industrial production of ethers often involves the acid-catalyzed dehydration of alcohols. this method is typically limited to symmetrical ethers. For unsymmetrical ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethers generally undergo few reactions due to their stability. they can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The cleavage of Ether, cyclohexyl pentachlorophenyl, would result in the formation of cyclohexanol and pentachlorophenyl halide .

Common Reagents and Conditions

Major Products Formed

    Cleavage Products: Cyclohexanol and pentachlorophenyl halide.

    Oxidation Products: Peroxides (in rare cases).

Scientific Research Applications

Ether, cyclohexyl pentachlorophenyl, has various applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and unique structure.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action for Ether, cyclohexyl pentachlorophenyl, primarily involves its interaction with biological molecules through its ether linkage. The compound can act as a solvent, facilitating the dissolution and interaction of various molecules. Its stability and resistance to reactions make it a useful compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Ether: A simple ether with two ethyl groups.

    Cyclohexyl Methyl Ether: An ether with a cyclohexyl group and a methyl group.

    Pentachlorophenyl Ether: An ether with two pentachlorophenyl groups.

Uniqueness

Ether, cyclohexyl pentachlorophenyl, is unique due to its combination of a cyclohexyl group and a pentachlorophenyl group. This combination imparts specific properties such as enhanced stability and unique reactivity compared to other ethers .

Properties

CAS No.

64436-33-5

Molecular Formula

C12H11Cl5O

Molecular Weight

348.5 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-cyclohexyloxybenzene

InChI

InChI=1S/C12H11Cl5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

OGKJBDGAGLOKGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.